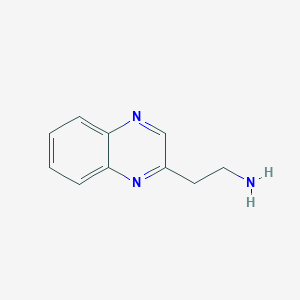

2-Quinoxalin-2-ylethylamine

Descripción general

Descripción

2-Quinoxalin-2-ylethylamine is a heterocyclic aromatic amine that contains a quinoxaline ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The quinoxaline ring system is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for the development of new compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalin-2-ylethylamine typically involves the condensation of 2-nitroaniline with ethylamine, followed by reduction and cyclization steps. One common method is as follows:

Condensation: 2-nitroaniline reacts with ethylamine in the presence of a suitable catalyst to form an intermediate.

Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Cyclization: The intermediate undergoes cyclization to form the quinoxaline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Análisis De Reacciones Químicas

Buchwald–Hartwig Cross-Coupling Reactions

2-Quinoxalin-2-ylethylamine derivatives undergo palladium-catalyzed amination with aryl/alkyl halides. For example, in the synthesis of N-alkyl-2-(quinoxalin-2-yl)thiophen-3-amines ( ):

-

Reagents : Pd(OAc)₂ (0.1 equiv), dppf ligand (0.2 equiv), toluene, microwave irradiation (15 min).

-

Side Reaction : Debromination of starting material to form 2-(thiophen-2-yl)quinoxaline (2-ThioQx ).

Key Mechanistic Steps :

-

Oxidative addition of Pd(0) to aryl bromide.

-

Transmetalation with amine.

-

Reductive elimination to form C–N bonds.

Alkylation and Acylation

The ethylamine side chain facilitates nucleophilic substitution and acylation:

-

Alkylation : Reacting with α-bromoacetophenone in DMF/K₂CO₃ yields N-alkyl derivatives (e.g., 4a–c , ).

-

Acylation : Treatment with acetyl chloride produces amides (e.g., 8a–c ), with 13C NMR signals at δ 172.12 (C=O) and 34.6 ppm (SCH₂) ( ).

Cyclization Reactions

This compound participates in acid-mediated cyclization:

-

Trifluoroacetic Acid (TFA) Cyclization : With α-ketoesters, intermediates undergo 6-exo-trig cyclization to form quinoxalin-2(1H)-ones (5 ) ( ).

-

Oxidative Cyclization : Using V₂O₅/silica gel in toluene converts dihydroquinoxalines to fully aromatic quinoxalines (e.g., 3a , 65% yield, ).

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form bioactive Schiff bases:

-

Example : Condensation with 4-benzyloxy-3-methoxybenzaldehyde yields 6d , a COX-2 inhibitor (97.45% inhibition) and cytotoxic agent (IC₅₀ = 3.8 µM against HCT-116) ( ).

-

Key Structural Features :

Radical-Mediated Functionalization

Quinoxaline derivatives engage in three-component radical cascade reactions:

-

CF₃ Radical Addition : K₂S₂O₈ generates CF₃ radicals that add to alkenes, forming alkyl radicals. Subsequent addition to quinoxaline yields 3-substituted derivatives (e.g., 1d , 77% yield, ).

-

Mechanistic Evidence :

Table 1. Representative Reactions of this compound Derivatives

Biological Activity Correlations

-

Antimicrobial : Alkylated derivatives (e.g., IIIa–e ) show activity against E. coli and S. aureus ( ).

-

Anticancer : Schiff base 6d inhibits LDHA (IC₅₀ = 2.1 µM) and demonstrates high Caco-2 permeability ( ).

These reactions underscore the synthetic flexibility and pharmacological potential of this compound, positioning it as a scaffold for developing targeted therapeutics. Future work may explore photoredox catalysis or asymmetric functionalization to access novel derivatives.

Aplicaciones Científicas De Investigación

2-Quinoxalin-2-ylethylamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the development of materials with specific electronic and optical properties

Mecanismo De Acción

The mechanism of action of 2-Quinoxalin-2-ylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring system can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparación Con Compuestos Similares

Quinoline: Another heterocyclic aromatic compound with a similar structure but different nitrogen atom positions.

Quinoxaline: The parent compound of 2-Quinoxalin-2-ylethylamine, lacking the ethylamine group.

Pyrroloquinoxaline: A derivative with an additional pyrrole ring fused to the quinoxaline system.

Uniqueness: this compound is unique due to the presence of the ethylamine group, which imparts specific chemical and biological properties. This modification allows for greater versatility in chemical reactions and potential biological activities compared to its parent compound, quinoxaline .

Actividad Biológica

2-Quinoxalin-2-ylethylamine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, highlighting its anticancer, antimicrobial, and enzyme inhibitory effects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-quinoxaline derivatives with ethylamine or similar amines. Various synthetic routes have been explored to enhance yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives, including this compound.

- Mechanism of Action : Quinoxaline derivatives exhibit their anticancer effects through multiple mechanisms, such as:

-

Cytotoxicity Studies :

- In vitro studies using colorectal cancer cell lines (HCT-116) showed that certain quinoxaline derivatives exhibited IC50 values as low as 0.05–0.07 μM, indicating potent cytotoxicity .

- The structure–activity relationship (SAR) analysis revealed that specific substitutions on the quinoxaline scaffold significantly influence its anticancer activity .

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties.

- Testing Methods : Compounds were tested against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. Results indicated that many synthesized derivatives displayed significant antibacterial activity .

- Mechanism : The antimicrobial action is thought to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

The inhibition of specific enzymes by quinoxaline derivatives is another area of research.

- COX-2 Inhibition : Some quinoxaline derivatives effectively inhibit COX-2, which is implicated in inflammation and cancer progression. The most active compounds showed inhibition rates exceeding 90% at certain concentrations .

- SHP1 Inhibition : Recent studies identified novel quinoxaline derivatives that selectively inhibit SHP1 phosphatase activity with an IC50 value of approximately 2.34 μM, showcasing their potential in modulating immune responses .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Colorectal Cancer Model : A study demonstrated that a derivative displayed significant cytotoxicity against HCT-116 cells while maintaining selectivity over normal colonocytes, indicating its potential for targeted therapy .

- Combination Therapy : Research has suggested that combining quinoxaline derivatives with established chemotherapeutics may enhance efficacy and reduce side effects in cancer treatment protocols.

Data Summary

Propiedades

IUPAC Name |

2-quinoxalin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVGCOMSVYRUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329790 | |

| Record name | 2-quinoxalin-2-ylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500727-73-1 | |

| Record name | 2-quinoxalin-2-ylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.